7-(3-chloro-4-methylphenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
This compound belongs to the pyrrolo[2,3-d]pyrimidine class, a scaffold known for its antitumor and kinase-inhibitory properties. Structurally, it features:
- A 3-chloro-4-methylphenyl group at position 7, contributing to lipophilicity and steric bulk.
- A 4-methoxybenzyl substituent on the N4-amine, which may enhance binding interactions via hydrogen bonding or π-stacking.
- A phenyl group at position 5, stabilizing the core structure through hydrophobic interactions.
Its synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.
Properties
IUPAC Name |
7-(3-chloro-4-methylphenyl)-N-[(4-methoxyphenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O/c1-18-8-11-21(14-24(18)28)32-16-23(20-6-4-3-5-7-20)25-26(30-17-31-27(25)32)29-15-19-9-12-22(33-2)13-10-19/h3-14,16-17H,15H2,1-2H3,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYMTYVBLOGRBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=C(C=C4)OC)C5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3-chloro-4-methylphenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C22H21ClN4O
- Molar Mass : 392.88 g/mol
- CAS Number : 477229-29-1
- Density : 1.26 g/cm³ (predicted)
- Boiling Point : 535.6 °C (predicted)
- pKa : 5.39 (predicted)
The biological activity of this compound is primarily attributed to its ability to inhibit various kinases involved in cancer cell proliferation and survival. Research suggests that it may act as a potent inhibitor of certain signaling pathways critical for tumor growth.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound:
-
Inhibition of Cancer Cell Lines :
- The compound has shown effective inhibition against multiple cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The IC50 values for these cell lines were reported as follows:
- MCF7: IC50 = 0.01 µM
- NCI-H460: IC50 = 0.03 µM
- SF-268: IC50 = 31.5 µM
Cell Line IC50 (µM) MCF7 0.01 NCI-H460 0.03 SF-268 31.5 - The compound has shown effective inhibition against multiple cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The IC50 values for these cell lines were reported as follows:
-
Mechanistic Insights :
- The compound's mechanism includes the inhibition of Aurora-A kinase, a critical regulator of mitosis, with an IC50 value of 0.16 µM, indicating strong potential for disrupting cancer cell division.
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Case Studies :
- In a study by Sun et al., the compound was evaluated for its effect on CDK2 inhibition, showing significant activity with an IC50 value of 0.39 ± 0.06 µM against MCF7 cells.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, although specific toxicity data remains limited. Further studies are necessary to fully understand the safety profile and therapeutic window.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 7
Key Observations :
- Chlorine vs.
- Steric Effects : The 4-methyl group in the target compound may hinder binding in sterically sensitive targets compared to smaller substituents like cyclopropylmethyl.
N4-Amine Modifications
Key Observations :
- 4-Methoxybenzyl vs. Aryl Amines : The target’s benzyl group may confer flexibility and π-π interactions, whereas aryl amines (e.g., ) prioritize rigid, planar binding.
- Chlorine Positioning : The 5-chloro-2-methoxyphenyl group in shows high EGFR affinity, suggesting the target’s 3-chloro group may align with similar hydrophobic pockets.
Position 5 Substituents
Key Observations :
- Phenyl vs. Heteroaromatic Groups : The target’s phenyl group balances hydrophobicity and metabolic stability, whereas pyridyl groups () improve solubility but reduce half-life.
- Amino Groups: 4-Aminophenyl derivatives () show enhanced potency, suggesting that introducing polar groups at position 5 could optimize the target compound’s activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
